1,1,1-trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine
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Overview
Description
1,1,1-Trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine is a fluorinated amine compound It is characterized by the presence of a trifluoromethyl group attached to the nitrogen atom, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine typically involves the reaction of 1-methylpiperidine with a trifluoromethylating agent. One common method is the reaction of 1-methylpiperidine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For large-scale production, the synthesis may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce difluoromethyl derivatives.
Scientific Research Applications
1,1,1-Trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Its unique chemical properties make it a candidate for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 1,1,1-trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,1,1-Trifluoro-N-phenylmethanesulfonamide: Another fluorinated compound with distinct applications and reactivity.
Uniqueness
1,1,1-Trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine is unique due to the presence of both a trifluoromethyl group and a piperidine ring. This combination imparts specific chemical properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H15F3N2 |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[(1-methylpiperidin-2-yl)methyl]methanamine |
InChI |
InChI=1S/C8H15F3N2/c1-13-5-3-2-4-7(13)6-12-8(9,10)11/h7,12H,2-6H2,1H3 |
InChI Key |
RNAYIFBKVWPMBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1CNC(F)(F)F |
Origin of Product |
United States |
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